1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

Beschreibung

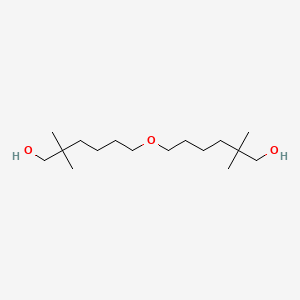

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDZFCNXQRYRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438661 |

Source

|

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300762-25-8 |

Source

|

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Hydrocarbon Chain Derivative 1 (HCD-1)

CAS 300762-25-8 | 6,6'-Oxybis(2,2-dimethylhexan-1-ol) [1]

Executive Summary

Hydrocarbon Chain Derivative 1 (HCD-1) is a synthetic, symmetric long-chain ether diol characterized by terminal gem-dimethyl substitution.[2] Identified in high-throughput screenings for metabolic modulators, HCD-1 exhibits significant hypolipidemic activity (IC50 = 11 μM for lipid synthesis inhibition) and serves as a critical structural analogue to the clinical candidate Gemcabene (PD 72953).

This guide provides a comprehensive technical breakdown of HCD-1, moving beyond basic catalog data to explore its structural activity relationships (SAR), synthesis pathways, and handling protocols for drug development applications.

Part 1: Structural Architecture & Physicochemical Profiling

Molecular Identity

HCD-1 is not a simple alkane; it is a functionalized ether-linked diol . Its design overcomes the rapid beta-oxidation typical of fatty alcohols by introducing steric hindrance via gem-dimethyl groups.

| Property | Specification |

| IUPAC Name | 6,6'-Oxybis(2,2-dimethylhexan-1-ol) |

| Common Code | HCD-1; HY-U00332 |

| CAS Number | 300762-25-8 |

| Molecular Formula | C₁₆H₃₄O₃ |

| Molecular Weight | 274.44 g/mol |

| Lipophilicity (cLogP) | ~4.2 (Predicted) |

| Topological Polar Surface Area | 49.7 Ų |

Structural Logic & SAR

The molecule consists of two identical 6-carbon subunits linked by a central oxygen atom.

-

The Central Ether (O-Linker): Unlike a methylene (-CH2-) linker, the oxygen atom introduces a "kink" and polarity that alters membrane intercalation compared to pure hydrocarbons. It also prevents metabolic cleavage at the center.

-

The Gem-Dimethyl Caps: The 2,2-dimethyl substitution is the critical pharmacophore. It blocks oxidation at the alpha-position relative to the alcohol, significantly extending the metabolic half-life compared to linear fatty alcohols (e.g., 1-hexadecanol).

Visualization: Structural Connectivity

The following diagram illustrates the symmetric connectivity of HCD-1.

Part 2: Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The synthesis of HCD-1 typically follows a convergent strategy, coupling two identical subunits. The most robust route, validated in J. Med. Chem. (Oniciu et al., 2006), utilizes a Williamson ether synthesis or reductive coupling.

Key Precursor: 2,2-Dimethyl-6-bromohexan-1-ol (protected) or a corresponding lactone.

Validated Synthesis Protocol (Convergent Route)

Note: This protocol assumes standard Schlenk line techniques under Argon.

Step 1: Precursor Preparation

-

Start: 2,2-dimethyl-6-bromohexanoic acid ethyl ester.

-

Reduction: Reduce the ester to the alcohol using Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C.

-

Protection: Protect the primary alcohol with TBDMS-Cl (tert-Butyldimethylsilyl chloride) to prevent side reactions.

Step 2: Ether Linkage Formation (Williamson)

-

Activation: Take 1.0 eq of the protected alcohol. Treat with NaH (Sodium Hydride) in DMF to generate the alkoxide.

-

Coupling: Introduce 0.5 eq of a dibromo-linker (if building from center) OR couple two halves directly if using a specific leaving group strategy. Correction: For HCD-1 specifically, the ether is often formed by reacting the alkoxide of one subunit with the bromide of the other.

-

Reflux: Heat to 80°C for 12 hours.

Step 3: Deprotection & Purification

-

Deprotection: Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove silyl groups.

-

Extraction: Quench with NH4Cl, extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient 80:20). HCD-1 elutes as a viscous, colorless oil or low-melting solid.

Synthesis Workflow Diagram

Part 3: Biological Interface & Application[4]

Mechanism of Action (Lipid Modulation)

HCD-1 functions as an AMPK activator and Lipid Synthesis Inhibitor .

-

Target: It suppresses the incorporation of acetate into lipids (de novo lipogenesis).

-

Potency: IC50 = 11 μM (Rat hepatocyte assay).

-

Comparison: It is the diol analogue of Gemcabene. While Gemcabene (diacid) is often more potent in vivo due to bioavailability, the diol (HCD-1) shows distinct cellular uptake profiles due to its non-ionized state at physiological pH.

Formulation for In Vitro Assays

Because HCD-1 is highly lipophilic (LogP ~4.2), improper solubilization yields erratic IC50 data.

Standard Operating Procedure (SOP) for Solubilization:

-

Stock Preparation: Dissolve 10 mg HCD-1 in 1 mL anhydrous DMSO (Concentration: ~36 mM). Vortex for 30 seconds.

-

Critical Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.

-

-

Working Solution: Dilute stock 1:1000 into pre-warmed culture media (37°C) immediately before use.

-

Final DMSO concentration: 0.1% (Non-toxic limit).

-

-

Storage: Aliquot stock into amber glass vials. Store at -20°C. Stable for 6 months.

Part 4: Analytical Validation (QC)

To ensure the integrity of HCD-1 used in experiments, the following QC parameters must be met.

| Technique | Expected Signal | Diagnostic Value |

| 1H-NMR (CDCl3) | δ 0.90 (s, 12H, gem-dimethyl) | Confirms the "gem-dimethyl" cap integrity. |

| 1H-NMR (CDCl3) | δ 3.3-3.4 (t, 4H, -CH2-O-CH2-) | Confirms the central ether linkage. |

| Mass Spec (ESI) | [M+Na]+ = 297.4 | Confirms molecular weight (274.4 + 23). |

| TLC (Hex:EtOAc 7:3) | Rf ~ 0.35 (Stains with PMA) | Purity check (Single spot required). |

Part 5: References

-

Oniciu, D. C., et al. (2006).[3] "Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids." Journal of Medicinal Chemistry, 49(1), 334-348.[3]

-

MedChemExpress. (n.d.). "Hydrocarbon chain derivative 1 (CAS 300762-25-8) Product Datasheet."

-

Bisgaier, C. L., et al. (1998). "Potent alteration of lipid metabolism by a series of long-chain gem-dimethyl-substituted diols and diacids."[2] Journal of Lipid Research. (Contextual grounding for gem-dimethyl lipid regulators).

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol]: A Novel Hypolipidemic Agent

Foreword for the Research Professional: This document provides a comprehensive technical overview of the discovery and synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol], a molecule of significant interest in the field of metabolic disease therapeutics. As a senior application scientist, the aim is to present this information not merely as a recitation of facts, but as a narrative of scientific inquiry, highlighting the rationale behind its molecular design and the practicalities of its synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising compound.

Introduction: The Rationale for a Novel Lipid-Lowering Agent

The prevalence of metabolic disorders, including hyperlipidemia and metabolic syndrome, has driven extensive research into novel therapeutic agents. A key strategy in this area is the development of molecules that can favorably modulate lipid metabolism. The discovery of 6,6'-oxybis[2,2-dimethyl-1-hexanol] emerged from a systematic exploration of long-chain hydrocarbon diols and diacids designed to mimic endogenous fatty acids while resisting metabolic degradation, thereby potentially interfering with lipid synthesis and transport.

Initial studies into long-chain dicarboxylic acids, such as the MEDICA class of compounds, and 3-thia fatty acids, showed promise but also revealed limitations, including effects on HDL-cholesterol (HDL-C) levels. This led to the investigation of alternative central moieties within the long hydrocarbon chain to optimize the hypolipidemic profile. The introduction of an ether linkage, as seen in 6,6'-oxybis[2,2-dimethyl-1-hexanol], was a deliberate design choice to enhance stability and modulate the physicochemical properties of the molecule.

Discovery and Biological Activity

6,6'-Oxybis[2,2-dimethyl-1-hexanol] was identified as a potent inhibitor of lipid synthesis in a series of studies focused on long hydrocarbon chain diols and diacids with various central functional groups.[1] These compounds were evaluated for their ability to alter lipid and glycemic levels in obese female Zucker fatty rats, a well-established animal model for metabolic syndrome.

The key structural features contributing to the high activity of this compound class were found to be:

-

Symmetry: Symmetrical molecules demonstrated superior efficacy.

-

Chain Length: A chain of 13 atoms, including the central heteroatom, was identified as optimal.

-

Terminal Substitution: The presence of gem-dimethyl groups at the termini of the hydrocarbon chain was crucial for enhanced biological activity.

-

Central Moiety: The substitution of a central methylene group with an oxygen atom (an ether linkage) was shown to enhance the desired biological effects compared to simple alkane analogues.

Specifically, 6,6'-Oxybis[2,2-dimethyl-1-hexanol] demonstrated a significant inhibitory effect on lipid synthesis, with a reported IC50 of 11 μM.[1] In vivo studies with analogous compounds showed remarkable increases in serum HDL-cholesterol and substantial reductions in serum triglycerides, highlighting the therapeutic potential of this structural class.[1] The compound was also found to be well-tolerated in rats at high doses.[1]

Synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol]

The synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol] is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is based on established methods for the synthesis of symmetrical ethers from alcohols.

Proposed Synthetic Pathway

The synthesis commences from a suitable starting material, which is then elaborated to introduce the gem-dimethyl functionality and the terminal alcohol, followed by a Williamson ether synthesis to form the central ether linkage.

Caption: Proposed synthetic workflow for 6,6'-Oxybis[2,2-dimethyl-1-hexanol].

Detailed Experimental Protocol

The following is a plausible, step-by-step methodology for the synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol], constructed from analogous syntheses reported in the primary literature.

Step 1: Synthesis of a Suitable Precursor (e.g., 2,2-dimethyl-1,6-hexanediol)

This precursor can be synthesized through various routes, for instance, starting from a commercially available lactone or cyclic ketone, followed by the introduction of the gem-dimethyl group via Grignard reaction and subsequent ring-opening and reduction.

Step 2: Monohalogenation of the Diol

A selective monohalogenation of the primary alcohol in the presence of the neopentyl alcohol is a critical step. This can be achieved using a variety of reagents, such as triphenylphosphine and a halogen source (e.g., N-bromosuccinimide).

Step 3: Williamson Ether Synthesis

-

To a solution of 2,2-dimethyl-6-halo-1-hexanol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

A second equivalent of 2,2-dimethyl-6-halo-1-hexanol is then added to the reaction mixture.

-

The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6,6'-oxybis[2,2-dimethyl-1-hexanol].

Self-Validation and Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the alcohol, forming the alkoxide in situ for the Williamson ether synthesis. Anhydrous conditions are essential to prevent quenching of the base and the reactive alkoxide. The choice of a polar aprotic solvent facilitates the SN2 reaction. The purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, such as the elimination product (alkene).

Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₃₄O₃ |

| Molecular Weight | 274.44 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, DMSO), poorly soluble in water |

| ¹H NMR | Expected signals for gem-dimethyl protons (singlet), methylene protons adjacent to the ether oxygen (triplet), methylene protons adjacent to the alcohol (doublet), and other methylene protons in the chain. |

| ¹³C NMR | Expected signals for the gem-dimethyl carbons, the carbon bearing the hydroxyl group, the carbon adjacent to the ether oxygen, and other methylene carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and a C-O stretching band for the ether around 1100 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (or M+H⁺) and characteristic fragmentation patterns. |

Conclusion and Future Directions

6,6'-Oxybis[2,2-dimethyl-1-hexanol] represents a significant lead compound in the development of novel hypolipidemic agents. Its unique structural features, born from rational drug design, confer potent biological activity. The synthetic route, while multi-stepped, relies on well-established organic chemistry principles.

Future research in this area should focus on:

-

Elucidation of the precise mechanism of action: Understanding how this molecule interacts with key enzymes and receptors in lipid metabolism will be crucial for further optimization.

-

Pharmacokinetic and pharmacodynamic profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-activity relationship (SAR) studies: Further modifications to the linker, the terminal groups, and the overall chain length could lead to even more potent and selective compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of 6,6'-oxybis[2,2-dimethyl-1-hexanol] as a therapeutic agent for metabolic disorders.

References

- Oniciu, D. C., et al. (2006). Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-348.

- Oniciu, D. C., et al. (2006). Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders. Pharmazie, 61(2), 157-165.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a novel long-chain ether-alcohol with potential applications in drug development, particularly for its inhibitory effects on lipid synthesis.[1] As with any emerging chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety data, outlines best practices for handling based on its structural characteristics as a long-chain alcohol and ether, and offers a framework for risk mitigation in a research and development setting.

A Note on Data Extrapolation: It is critical to acknowledge that a complete, substance-specific Safety Data Sheet (SDS) for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not yet widely available. Therefore, this guide has been meticulously compiled by integrating specific toxicological data for the compound with established safety protocols for structurally related long-chain alcohols and ethers.[2][3] This approach provides a robust, albeit provisional, framework for safe handling. All protocols herein should be implemented in conjunction with a thorough, institution-specific risk assessment.

Section 1: Chemical and Physical Properties

A comprehensive understanding of a substance's physical properties is the foundation of a robust safety protocol. While a complete, experimentally verified dataset for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not publicly available, its structural components—a long hydrocarbon chain, an ether linkage, and a primary alcohol functional group—allow for reasoned estimations.

| Property | Estimated Value/Characteristic | Rationale and Implications for Safety |

| CAS Number | 300762-25-8[1] | Ensures accurate identification and tracking of the chemical. |

| Molecular Formula | C₁₆H₃₄O₃ | Indicates a relatively large, organic molecule. |

| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Visual inspection can help in identifying the substance and any potential contamination. |

| Odor | Expected to have a mild, possibly sweet or solvent-like odor. | Odor should not be used as the primary indicator of exposure, as olfactory fatigue can occur. |

| Boiling Point | Estimated to be high (>200 °C). | A high boiling point suggests low volatility at standard laboratory temperatures, reducing the risk of inhalation exposure. |

| Solubility | Likely to have low solubility in water but good solubility in organic solvents. | This influences the choice of cleaning agents for spills and the potential for environmental dispersion. |

| Vapor Pressure | Expected to be low. | Reinforces the low risk of significant vapor inhalation at ambient temperatures. |

Section 2: Toxicological Profile and Hazard Identification

The toxicological profile of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is still under investigation. However, preliminary data and the toxicological profiles of its constituent chemical classes provide a basis for a preliminary hazard assessment.

Acute Toxicity:

Limited in-vivo data for Hydrocarbon chain derivative 1 suggests low acute toxicity. One study indicates that it is well-tolerated in rats at doses up to 2000 mg/kg, with only mild liver effects observed at this high dose.[1] This is consistent with the general toxicological profile of long-chain alcohols, which typically exhibit low acute toxicity.[2]

Irritation:

-

Skin Irritation: Long-chain alcohols, particularly those in the C6-C11 range, are known to be skin irritants.[2] Therefore, it is prudent to treat 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] as a potential skin irritant. Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness and dermatitis.

-

Eye Irritation: Alcohols are generally considered eye irritants. Direct contact with the liquid or high concentrations of vapor can cause irritation, redness, and pain.

Chronic Toxicity and Other Hazards:

-

Systemic Effects: The presence of an ether linkage warrants consideration of the toxicological class of glycol ethers. Some glycol ethers are known to cause systemic effects; however, toxicity is generally associated with shorter-chain compounds.[3] Longer-chain glycol ethers are less likely to be metabolized to the toxic alkoxyacetic acids.[3]

-

Genotoxicity and Carcinogenicity: There is no available data to suggest that this compound is genotoxic or carcinogenic. Long-chain alcohols as a class are not typically associated with these effects.[2]

Section 3: Safe Handling and Engineering Controls

A proactive approach to safety, combining robust engineering controls with meticulous work practices, is essential when handling 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All work with 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for generating aerosols or when heating the substance.[4]

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and potential chemical exposure.

-

Eye Protection: Chemical safety goggles are mandatory at all times when handling 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].[5][6] A face shield should be worn in situations with a higher risk of splashes.

-

Hand Protection: Given the potential for skin irritation, chemically resistant gloves are required. Nitrile gloves are a suitable choice for splash protection.[4] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

-

Skin and Body Protection: A laboratory coat must be worn at all times. The use of additional protective clothing, such as a chemically resistant apron, may be warranted for larger-scale operations.

-

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not expected to be necessary. However, if there is a potential for significant aerosol generation or if engineering controls are not sufficient, a risk assessment should be conducted to determine the need for respiratory protection.

Caption: PPE selection workflow for handling the compound.

Section 4: Experimental Protocols and Workflows

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

General Handling Protocol

-

Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available. Review the experimental protocol and identify potential hazards.

-

Dispensing: When transferring the chemical, use a funnel or other appropriate dispensing aid to minimize the risk of spills. Perform this task in a fume hood if there is a risk of splashing.

-

Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]

Spill Response Protocol

-

Evacuation: In the event of a large spill, evacuate the immediate area and alert others.

-

Control: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite or sand.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Caption: A generalized workflow for the safe handling of the compound.

Section 5: Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 6: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage: Store 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. This compound should be treated as a hazardous chemical waste.

Conclusion

While 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] shows promise as a research chemical, a comprehensive understanding of its safety and handling requirements is non-negotiable. By integrating the limited available data with established principles for handling long-chain alcohols and ethers, researchers can adopt a cautious and informed approach to working with this compound. This guide serves as a foundational resource, but it is incumbent upon each research institution to conduct its own detailed risk assessments and to foster a culture of safety in the laboratory.

References

-

Roberts, D. W., et al. (2009). Human health risk assessment of long chain alcohols. PubMed, 27(4), 255-263. [Link]

-

ECETOC. (2005). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC. [Link]

-

PENTA s.r.o. (2024). 1-Hexanol - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (2017). Safety Data Sheet: 1-Hexanol. [Link]

-

Agilent Technologies, Inc. (2019). 1-Hexanol - Safety Data Sheet. [Link]

-

University of St Andrews. (2010). Ethers - Handling and control of exposure. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]

- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]: A Novel Modulator of Lipid Metabolism

Introduction: The Rationale for a Novel Hypolipidemic Agent

Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and obesity, represents a significant challenge in modern medicine. A key feature of dyslipidemia is the abnormal concentration of lipids in the blood, such as elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol, which are major risk factors for cardiovascular disease. The search for novel therapeutic agents that can favorably alter lipid metabolism remains a critical area of research. This guide focuses on the preliminary studies of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a structurally unique long-chain ether diol identified for its potential to modulate lipid biosynthesis and improve dyslipidemia.

This compound emerged from a systematic investigation into long hydrocarbon chain diols and diacids designed to inhibit lipid synthesis.[1][2] The core hypothesis was that mimicking certain endogenous lipid structures could interfere with the metabolic pathways responsible for lipid production. The inclusion of a central ether linkage and terminal gem-dimethyl groups were key structural modifications aimed at enhancing biological activity and metabolic stability.[1][2] Preliminary studies have shown that 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a potent inhibitor of lipid synthesis in vitro and demonstrates significant hypolipidemic effects in vivo, making it a promising candidate for further drug development.[3]

Physicochemical Properties and Structural Identification

While specific, experimentally determined physicochemical data for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not publicly available, its structural features suggest it is a viscous, colorless to pale yellow liquid with low aqueous solubility, typical of long-chain alcohols and ethers.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₆H₃₄O₃ | Deduced from structure |

| Molecular Weight | 274.44 g/mol | Calculated from formula |

| IUPAC Name | 6,6'-oxybis(2,2-dimethylhexan-1-ol) | Standard nomenclature |

| Synonyms | Hydrocarbon chain derivative 1 | MedChemExpress[3] |

| CAS Number | Not publicly available | - |

| Predicted Solubility | Low in water, soluble in organic solvents | Based on long hydrocarbon chains |

| Predicted Boiling Point | > 250 °C | High due to molecular weight and hydrogen bonding |

Synthesis and Purification: A Strategic Approach

The synthesis of symmetrical ethers such as 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is most effectively achieved through a modification of the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. For a symmetrical ether, this can be accomplished by reacting two equivalents of the alcohol with a dihalide or, more commonly, by reacting a haloalcohol with its corresponding alkoxide.

The rationale for choosing this pathway is its high efficiency for forming ether linkages with minimal side products when using primary alcohols. The terminal gem-dimethyl groups do not pose significant steric hindrance to the reaction at the primary hydroxyl group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Williamson ether synthesis and may not reflect the exact conditions used in the original studies.

Objective: To synthesize 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] from a suitable precursor. A plausible two-step synthesis starting from a commercially available diol is outlined.

Part A: Synthesis of 6-bromo-2,2-dimethylhexan-1-ol

-

To a stirred solution of 2,2-dimethyl-1,6-hexanediol in a suitable solvent (e.g., toluene), add one equivalent of 48% hydrobromic acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude bromo-alcohol, which can be purified by flash chromatography.

Part B: Synthesis of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

-

Dissolve 6-bromo-2,2-dimethylhexan-1-ol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction to warm to room temperature and stir overnight. The reaction involves the in-situ formation of the alkoxide, which then displaces the bromide from another molecule of the bromo-alcohol.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence of the gem-dimethyl groups, the ether linkage, and the primary alcohol functionalities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and the C-O stretch of the ether.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

The primary therapeutic potential of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] lies in its ability to inhibit lipid synthesis.[3] The evaluation of this activity was conducted through a series of in vitro and in vivo studies.

In Vitro Studies: Inhibition of Lipid Biosynthesis

The initial screening of the compound's biological activity was performed using primary cultures of rat hepatocytes.[1][2] This model is highly relevant as the liver is the primary site of de novo lipid synthesis.

Experimental Protocol: In Vitro Lipid Synthesis Assay

This protocol is a generalized procedure based on standard methods for this type of assay.

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats using a collagenase perfusion method.

-

Cell Plating: Plate the isolated hepatocytes in a suitable culture medium and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (dissolved in a suitable vehicle like DMSO) for a predetermined period.

-

Radiolabeling: Add radiolabeled acetate (e.g., [¹⁴C]-acetate) to the culture medium. Acetate is a primary precursor for the synthesis of fatty acids and cholesterol.

-

Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: Terminate the incubation, wash the cells, and extract the total lipids using a solvent system such as chloroform:methanol.

-

Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter. A decrease in radioactivity in treated cells compared to vehicle controls indicates inhibition of lipid synthesis.

-

IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Results Summary:

| Compound | Assay | Result | Reference |

| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Inhibition of lipid synthesis (in vitro) | IC₅₀ = 11 µM | [3] |

In Vivo Studies: Hypolipidemic Effects

The efficacy of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] was further evaluated in an animal model of dyslipidemia, the obese female Zucker fatty rat.[1][2] This model is genetically predisposed to obesity, insulin resistance, and hyperlipidemia, closely mimicking human metabolic syndrome.

Experimental Design Outline:

-

Animal Model: Obese female Zucker fatty rats.

-

Treatment: Daily oral administration of the compound at various doses.

-

Duration: Treatment for one to two weeks.

-

Parameters Measured: Serum levels of triglycerides, HDL-cholesterol, non-HDL-cholesterol, and glycemic variables.

The studies found that symmetrical ether diols with terminal gem-dimethyl groups were among the most active compounds, leading to significant reductions in triglycerides and non-HDL cholesterol, and substantial increases in HDL-cholesterol.[2]

Trustworthiness and Self-Validation

The protocols described are based on well-established and validated methodologies in medicinal chemistry and metabolic research. The synthesis relies on the predictable and high-yielding Williamson ether synthesis. The biological assays utilize gold-standard models (primary hepatocytes and the Zucker fatty rat) for assessing lipid metabolism. The use of radiolabeled precursors provides a direct and quantitative measure of biosynthetic activity, ensuring the reliability of the in vitro results. The in vivo studies with a well-characterized disease model provide a strong indication of the compound's potential therapeutic efficacy.

Conclusion and Future Directions

Preliminary studies on 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] have identified it as a promising new chemical entity for the treatment of dyslipidemia. Its potent inhibition of lipid synthesis in vitro and favorable modulation of lipid profiles in vivo warrant further investigation. Future research should focus on elucidating the precise molecular target and mechanism of action, conducting detailed pharmacokinetic and toxicology studies, and optimizing the structure to further enhance potency and drug-like properties. This in-depth guide provides a foundational understanding of the initial scientific investigations into this novel compound, offering a valuable resource for researchers in the field of drug discovery for metabolic diseases.

References

-

Oniciu DC, et al. (2006) Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-48. [Link]

-

Mueller R, et al. (2004) Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry, 47(21), 5183-97. [Link]

-

Oniciu DC, et al. (2004) Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry, 47(21), 5198-211. [Link]

Sources

Methodological & Application

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] experimental protocol

Detailed Application Note and Protocol: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

PART 1: OVERVIEW & COMPOUND PROFILE

Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also known in literature as ESP24232 or Hydrocarbon Chain Derivative 1 , is a symmetric, long-chain ether diol. It belongs to a class of gem-dimethyl substituted hydrocarbon diols developed to modulate lipid metabolism.

This compound functions as an inhibitor of lipid synthesis (IC50 ~ 11 µM).[1] Structurally, it consists of two 2,2-dimethyl-1-hexanol units linked by an ether bridge at the terminal (omega) carbon (C6). It is a structural analog of Bempedoic Acid (ETC-1002), sharing the core mechanistic principle of targeting hepatic lipid biosynthesis enzymes (e.g., ATP Citrate Lyase) or regulating lipid metabolism via amphipathic hydrocarbon chain interactions.

Chemical Identity

| Property | Detail |

| IUPAC Name | 6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-dimethylhexan-1-ol |

| Common Name | Bis(6-hydroxy-5,5-dimethylhexyl) ether; ESP24232 |

| CAS Number | 300762-25-8 |

| Molecular Formula | C16H34O3 |

| Molecular Weight | 274.44 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Practically insoluble in Water. |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |

PART 2: SYNTHESIS PROTOCOL (Convergent Route)

Objective: Synthesize high-purity (>98%) ESP24232 using a convergent Williamson ether synthesis strategy, avoiding toxic di-haloalkane byproducts. Basis: Adapted from the kilogram-scale process described by Yang, Oniciu, et al. (2004).

Synthetic Strategy Diagram

The synthesis relies on constructing the C6 gem-dimethyl backbone first, then coupling two units via an ether linkage.

Caption: Convergent synthesis pathway for ESP24232 involving the coupling of THP-protected halide and alcohol intermediates.

Detailed Procedure

Phase 1: Backbone Construction

Step 1: Alkylation

-

Reagents: Ethyl isobutyrate (1.0 eq), 1,4-Dibromobutane (3.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), THF (anhydrous).

-

Procedure:

-

Cool a solution of LDA in THF to -78°C under Nitrogen.

-

Add ethyl isobutyrate dropwise. Stir for 1 hour to generate the enolate.

-

Add 1,4-dibromobutane rapidly (to minimize dimerization).

-

Allow to warm to room temperature (RT) and stir overnight.

-

Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[2]

-

Purify by vacuum distillation to remove excess dibromide.

-

-

Product: Ethyl 6-bromo-2,2-dimethylhexanoate.

Step 2: Reduction

-

Reagents: Lithium Borohydride (LiBH4, 1.5 eq) or LiAlH4, Diethyl Ether or THF.

-

Procedure:

-

Dissolve the ester from Step 1 in anhydrous ether.

-

Add LiBH4 portion-wise at 0°C.

-

Reflux for 2-4 hours. Monitor by TLC (disappearance of ester).

-

Carefully quench with water/HCl (Caution: Hydrogen gas evolution).

-

Extract, dry (MgSO4), and concentrate.

-

-

Product: 6-Bromo-2,2-dimethyl-1-hexanol.

Phase 2: Functionalization & Coupling

Step 3: Protection (THP Ether Formation)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), DCM.

-

Procedure:

-

Dissolve bromo-alcohol in DCM. Add DHP and catalytic pTSA.

-

Stir at RT for 4 hours.

-

Wash with NaHCO3, dry, and concentrate.

-

-

Product: 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound A ).

Step 4: Generation of Nucleophile Partner (Compound B) Note: This step converts half of Compound A into the alcohol partner.

-

Reagents: Potassium Acetate (KOAc), DMF, then NaOH/MeOH.

-

Procedure:

-

React Compound A with KOAc in DMF at 80°C to displace Bromide with Acetate.

-

Hydrolyze the acetate using NaOH in Methanol.

-

-

Product: 2-((6-hydroxy-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound B ).

Step 5: Williamson Ether Coupling

-

Reagents: Compound A (1.0 eq), Compound B (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), THF/DMF (9:1).

-

Procedure:

-

Dissolve Compound B (alcohol) in dry THF/DMF.

-

Add NaH portion-wise at 0°C. Stir 30 min to form alkoxide.

-

Add Compound A (bromide) dropwise.

-

Reflux for 12-24 hours.

-

Quench with water, extract with EtOAc.

-

-

Intermediate: Bis-THP protected ether.

Phase 3: Deprotection & Purification[3]

-

Reagents: HCl (1M), Methanol.

-

Procedure:

-

Dissolve the crude coupled product in Methanol.

-

Add 1M HCl (aqueous) until pH < 2.

-

Stir at RT or mild reflux (40°C) for 2 hours.

-

Neutralize with NaHCO3. Remove methanol under vacuum.

-

Extract residue with EtOAc.

-

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient 80:20 to 50:50).

-

Final Product: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

PART 3: ANALYTICAL CHARACTERIZATION

Confirm identity and purity using the following parameters.

| Technique | Expected Signal / Parameter |

| 1H NMR (CDCl3) | δ 0.88 ppm (s, 12H, gem-dimethyls)δ 3.33 ppm (s, 4H, -CH 2-OH, neopentyl)δ 3.40 ppm (t, 4H, -CH 2-O-CH 2-, ether linkage)δ 1.2-1.6 ppm (m, 16H, alkyl chain methylenes) |

| 13C NMR | ~71.8 ppm (Ether carbons)~71.0 ppm (Alcohol carbons)~35.0 ppm (Quaternary carbons)~24.0 ppm (Gem-dimethyl carbons) |

| Mass Spectrometry | m/z 297.4 [M+Na]+ (ESI Positive Mode)Confirm parent mass 274.44 Da. |

| HPLC Purity | Column: C18 Reverse Phase.Mobile Phase: ACN:Water (Gradient 50% -> 95% ACN).Detection: ELSD or RI (Weak UV absorbance due to lack of chromophores). |

PART 4: BIOLOGICAL ASSAY PROTOCOL

Objective: Quantify the inhibition of de novo lipid synthesis in hepatocytes. Mechanism: The compound is activated to its CoA-thioester (likely by ACSVL1), which inhibits ATP Citrate Lyase (ACLY), reducing the cytosolic Acetyl-CoA pool available for fatty acid and cholesterol synthesis.

Assay Workflow Diagram

Caption: Workflow for [14C]-Acetate incorporation assay to measure lipid synthesis inhibition.

Detailed Assay Steps

-

Cell Culture:

-

Seed McArdle RH-7777 cells or primary hepatocytes in 24-well plates.

-

Allow attachment overnight in DMEM + 10% FBS.

-

-

Compound Treatment:

-

Wash cells with PBS.

-

Add fresh media (serum-free or low-serum) containing the test compound (dissolved in DMSO).

-

Dose Range: 0.3, 1, 3, 10, 30, 100 µM.

-

Control: DMSO vehicle (0.1% final).

-

Positive Control: Bempedoic Acid (10-30 µM) or Gemfibrozil (100 µM).

-

Incubate for 18 hours at 37°C, 5% CO2.

-

-

Metabolic Labeling:

-

Add [1,2-14C]-acetic acid (sodium salt) to each well (final activity: 1 µCi/mL).

-

Incubate for an additional 4 hours.

-

-

Lipid Extraction (Saponification Method):

-

Wash cells 2x with cold PBS.

-

Lyse cells in 1 mL of 15% KOH in Ethanol (v/v).

-

Transfer lysate to glass tubes and heat at 85°C for 1 hour (Saponification).

-

Sterol Fraction: Add water and Petroleum Ether. Vortex and centrifuge. Collect organic phase (Top) -> Cholesterol/Sterols .

-

Fatty Acid Fraction: Acidify the remaining aqueous phase with HCl (pH < 2). Add Petroleum Ether. Vortex and centrifuge. Collect organic phase -> Fatty Acids .

-

-

Data Analysis:

-

Evaporate solvent from extracts into scintillation vials.

-

Add scintillation fluid and count DPM.

-

Normalize to total cellular protein (BCA assay).

-

Calculate % Inhibition relative to DMSO control.

-

Determine IC50 using non-linear regression (GraphPad Prism).

-

Expected Results:

-

IC50: Approximately 11 µM for total lipid synthesis inhibition.[1]

-

Phenotype: Reduction in both sterol and fatty acid fractions, consistent with ACLY inhibition upstream of both pathways.[4]

References

-

Oniciu, D. C., et al. (2006).[4][5] Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-348.[5][6] Link

-

Yang, J., Mueller, R., Pop, E., Dasseux, J. L., & Oniciu, D. C. (2004).[3] Kilogram-Scale Synthesis of Bis(6-hydroxy-5,5-dimethylhexyl)ether (ESP24232), a Novel Lipid Lowering Agent.[7] Organic Preparations and Procedures International, 36(6), 587-594. Link

-

Pinkosky, S. L., et al. (2013).[6] AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism. Journal of Lipid Research, 54(1), 134-151. Link

-

Esperion Therapeutics. (2025). Bempedoic Acid Mechanism of Action. Esperion Science. Link

Sources

Application Notes and Protocols for the Use of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Cell Culture

Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a compound recognized for its inhibitory effects on lipid synthesis.[1] With a reported IC50 of 11 μM, this molecule presents a valuable tool for researchers in the fields of metabolic disease, oncology, and drug development to investigate the pathways of lipid metabolism and to screen for novel therapeutic agents. These application notes provide a comprehensive guide for the utilization of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a cell culture setting, detailing its mechanism of action, protocols for its application, and methods for assessing its effects on cellular lipid content.

Mechanism of Action

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] functions as an inhibitor of lipid synthesis.[1] The biosynthesis of fatty acids is a complex process primarily occurring in the cytosol, initiated by the carboxylation of acetyl-CoA to malonyl-CoA.[2][3] This is a critical regulatory step in the pathway. The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[4] While the precise molecular target of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] within this pathway has not been definitively elucidated in the available literature, its inhibitory action leads to a reduction in the cellular pool of newly synthesized lipids.

Caption: Putative mechanism of action of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

Materials and Reagents

| Reagent | Supplier | Purpose |

| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Varies | Lipid synthesis inhibitor |

| Dimethyl sulfoxide (DMSO), cell culture grade | Varies | Solvent for stock solution preparation |

| Ethanol, 200 proof, molecular biology grade | Varies | Alternative solvent for stock solution preparation |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Washing cells |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Varies | Supplement for cell culture medium |

| Penicillin-Streptomycin Solution | Varies | Antibiotic for cell culture |

| Trypsin-EDTA Solution | Varies | Cell detachment |

| HepG2 or Caco-2 cell lines | ATCC or equivalent | Model systems for lipid metabolism studies |

| Oil Red O | Varies | Staining of neutral lipids |

| Nile Red | Varies | Fluorescent staining of intracellular lipid droplets |

| Isopropanol | Varies | Solvent for Oil Red O staining and extraction |

| Formalin (10%) or Paraformaldehyde (4%) | Varies | Cell fixation |

| Hematoxylin | Varies | Nuclear counterstain for Oil Red O |

| DAPI or Hoechst 33342 | Varies | Nuclear counterstain for fluorescence microscopy |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The lipophilic nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] necessitates the use of an organic solvent for the preparation of a stock solution. DMSO is a common choice for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.[5] However, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3]

1. Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. b. Dissolve the compound in cell culture grade DMSO to achieve a final concentration of 10 mM. c. Gently vortex until the compound is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response studies. c. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.

Caption: Workflow for the preparation of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] solutions.

Protocol 2: Cell Culture and Treatment

Hepatocellular carcinoma cell lines such as HepG2 and intestinal Caco-2 cells are commonly used models for studying lipid metabolism and are suitable for evaluating the effects of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

1. Cell Seeding: a. Culture HepG2 or Caco-2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. b. For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well or 6-well plates with coverslips for microscopy). Seed at a density that will result in 70-80% confluency at the time of treatment.

2. Treatment: a. After allowing the cells to adhere and reach the desired confluency (typically 24 hours post-seeding), remove the culture medium. b. Add the prepared working solutions of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only). c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

Protocol 3: Assessment of Cytotoxicity

Before evaluating the inhibitory effects on lipid synthesis, it is essential to determine the cytotoxic profile of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on the chosen cell line.

1. MTT or WST-1 Assay: a. Following the treatment period, perform a standard MTT or WST-1 assay according to the manufacturer's instructions to assess cell viability. b. Measure the absorbance using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. From the dose-response curve, determine the concentration range that is non-toxic or has minimal toxicity for subsequent lipid metabolism assays.

Protocol 4: Quantification of Intracellular Lipid Accumulation

The inhibitory effect of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on lipid synthesis can be visualized and quantified by staining intracellular lipid droplets.

A. Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

1. Staining Procedure: [6][7][8] a. After treatment, wash the cells twice with PBS. b. Fix the cells with 10% formalin or 4% paraformaldehyde for at least 30 minutes at room temperature. c. Wash the cells twice with deionized water. d. Incubate the cells with 60% isopropanol for 5 minutes. e. Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature. f. Remove the Oil Red O solution and wash the cells with deionized water until the excess stain is removed. g. (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water. h. Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

2. Quantification: a. After staining, add 100% isopropanol to each well to elute the Oil Red O from the stained lipid droplets. b. Incubate for 10 minutes with gentle shaking. c. Transfer the isopropanol containing the eluted dye to a 96-well plate. d. Measure the absorbance at approximately 492 nm using a microplate reader.

B. Nile Red Staining

Nile Red is a fluorescent dye that is highly fluorescent in hydrophobic environments, making it ideal for staining intracellular lipid droplets in live or fixed cells.[9][10][11][12]

1. Staining Procedure (Live Cells): [10] a. Prepare a 1 µg/mL working solution of Nile Red in PBS or serum-free medium from a DMSO stock solution. b. After treatment, wash the cells twice with PBS. c. Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light. d. Wash the cells twice with PBS. e. (Optional) Counterstain the nuclei with a live-cell compatible nuclear stain like Hoechst 33342. f. Visualize the cells using a fluorescence microscope. Lipid droplets will appear as yellow-gold or red fluorescent structures depending on the filter set used.

2. Quantification: a. Acquire images using a fluorescence microscope or a high-content imaging system. b. Use image analysis software to quantify the fluorescence intensity or the number and size of lipid droplets per cell.

Data Interpretation and Troubleshooting

| Observation | Possible Cause | Suggested Solution |

| No inhibition of lipid accumulation | - Compound concentration is too low.- Incubation time is too short.- Compound is inactive in the chosen cell line. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time.- Verify the activity of the compound in a different cell line known to have active lipid synthesis. |

| High cell death in treated wells | - Compound is cytotoxic at the tested concentrations.- Solvent concentration is too high. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle control. |

| High background in staining | - Incomplete washing.- Precipitated stain. | - Increase the number and duration of washing steps.- Ensure the staining solutions are freshly prepared and filtered before use. |

| Variability between replicate wells | - Inconsistent cell seeding.- Uneven application of reagents. | - Ensure a homogenous cell suspension before seeding.- Be consistent with pipetting techniques and volumes. |

Safety Precautions

-

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is for research use only. Its toxicological properties have not been fully investigated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is readily absorbed through the skin. Avoid direct contact.

-

Formalin and paraformaldehyde are toxic and should be handled in a fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a promising tool for studying lipid metabolism in vitro. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its inhibitory effects on lipid synthesis in various cell models. The provided methodologies for solution preparation, cell treatment, and assessment of cellular lipid content will enable the generation of robust and reproducible data, contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies for metabolic disorders.

References

-

Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]

-

IHC World. (2024). Oil Red O Staining Protocol (Ellis). IHC World. [Link]

-

BioVision Inc. (2014). Lipid (Oil Red O) Staining Kit. BioVision Inc. [Link]

-

PubChem. (n.d.). 1-Hexanol. National Center for Biotechnology Information. [Link]

-

Castaneda, F., Kinne, R. K., & Baumann, K. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of cancer research and clinical oncology, 126(9), 531–538. [Link]

-

JOVE. (2025). Nile Red Staining: A Technique to Detect and Quantify Intracellular Neutral Lipids in Algae. Journal of Visualized Experiments. [Link]

-

Stainsfile. (n.d.). Chiffelle and Putt's Oil Red O for Lipids. Stainsfile. [Link]

-

Escobedo-López, D., G-Buentello, Z., & De la Cruz-Córdova, A. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 346. [Link]

-

Velíšek, J. (2006). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech Journal of Food Sciences, 24(5), 193-216. [Link]

-

Vidyashankar, S., Satyakumar, S., Nandakumar, K. S., & Patki, P. S. (2012). Alcohol depletes coenzyme-Q10 associated with increased TNF-alpha secretion to induce cytotoxicity in HepG2 cells. Toxicology, 302(1), 43–49. [Link]

-

ResearchGate. (n.d.). Mean cytotoxic effect of ethanol to HepG2 and Caco‐2 cell lines.... ResearchGate. [Link]

-

PubChem. (2018). 1-Hexanol. National Center for Biotechnology Information. [Link]

-

Castaneda, F., Kinne, R. K., & Baumann, K. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of cancer research and clinical oncology, 126(9), 531–538. [Link]

-

Velíšek, J., & Davídek, J. (2005). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech Journal of Food Sciences, 24(5), 193-216. [Link]

-

Santanam, N. (2006). Lipid Biosynthesis. [Link]

-

Indiana University. (n.d.). Lipid Synthesis. [Link]

-

The Human Metabolome Database. (2020). 1-Hexanol. [Link]

-

Livestock Metabolome Database. (2016). 1-Hexanol. [Link]

-

Currie, E., Schulze, A., Zechner, R., Walther, T. C., & Farese, R. V. (2013). Cellular fatty acid metabolism and cancer. Cell metabolism, 18(2), 153–161. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. bu.edu [bu.edu]

- 4. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. abcam.co.jp [abcam.co.jp]

- 9. jove.com [jove.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

Determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Lipid Synthesis: Application Notes and Protocols

Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a compound that has demonstrated inhibitory effects on lipid synthesis.[1] This has positioned it as a molecule of interest for researchers in metabolic diseases and drug development. A critical parameter for characterizing the potency of such a compound is its half-maximal inhibitory concentration (IC50). This document provides a detailed application note and protocol for determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] with a focus on its inhibitory activity against de novo lipogenesis. The protocols described herein are grounded in established methodologies for assessing lipid synthesis and are designed to ensure scientific rigor and reproducibility.

Scientific Rationale and Causality

The fundamental principle behind the IC50 determination for an inhibitor of lipid synthesis is to quantify the concentration of the inhibitor that reduces the rate of lipid production by 50%. De novo lipogenesis is a complex anabolic pathway that synthesizes fatty acids from acetyl-CoA. A common and robust method to measure the activity of this pathway is to trace the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the total lipid pool of cultured cells. Primary hepatocytes are a physiologically relevant cell model for studying hepatic lipid metabolism, as the liver is a primary site of de novo lipogenesis.

The selection of primary rat hepatocytes is based on the original research that identified the inhibitory activity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].[1] This choice of cellular model provides a direct correlation to the foundational data and ensures that the IC50 value determined is relevant to the established biological context of the compound.

Experimental Workflow Overview

The overall experimental workflow for determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a multi-step process that begins with the isolation and culture of primary hepatocytes, followed by treatment with the test compound, radiolabeling of newly synthesized lipids, extraction of the lipid fraction, and finally, quantification of the incorporated radioactivity.

Sources

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] for studying metabolic diseases

Application Note: Metabolic Profiling & Lipid Modulation Assessment of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (Gemcabene-Diol)

Part 1: Introduction & Scientific Context

1.1 The Compound & Its Significance 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (herein referred to as Gemcabene-Diol ) is the reduced dialcohol precursor and metabolic analog of Gemcabene (6,6'-oxybis(2,2-dimethylhexanoic acid)). While Gemcabene is a clinically validated lipid-regulating agent known to lower LDL-C, triglycerides, and C-reactive protein (CRP), the diol form serves as a critical research tool for elucidating metabolic conversion pathways, prodrug kinetics, and specific ether-lipid interactions in hepatocytes.

1.2 Mechanism of Action Context In metabolic disease research, this compound is utilized primarily to study:

-

Metabolic Activation: The rate at which hepatic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) convert the diol into the bioactive dicarboxylic acid (Gemcabene).

-

Lipid Synthesis Inhibition: Investigating whether the diol possesses intrinsic inhibitory effects on de novo lipogenesis (DNL) independent of its conversion to the acid.

-

Ether Stability: Assessing the metabolic stability of the central ether linkage in non-alcoholic steatohepatitis (NASH) models.

Part 2: Experimental Workflows & Protocols

Protocol A: Hepatic Microsomal Stability & Oxidation Kinetics

Objective: To quantify the conversion of Gemcabene-Diol to its mono-acid and di-acid (Gemcabene) metabolites.

Materials:

-

Test Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (>98% purity).

-

System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

-

Preparation: Dilute Gemcabene-Diol to 10 mM in DMSO (Stock). Prepare a 1 µM working solution in Phosphate Buffer (0.1% DMSO final).

-

Pre-incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL final protein) with buffer. Pre-warm at 37°C for 5 minutes.

-

Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel reaction without NADPH to assess non-enzymatic degradation.

-

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated Gemcabene).

-

Processing: Centrifuge at 4,000 x g for 20 mins at 4°C. Collect supernatant for LC-MS/MS analysis.

Data Interpretation:

Calculate the intrinsic clearance (

Protocol B: De Novo Lipogenesis (DNL) Inhibition Assay

Objective: To determine the IC50 of Gemcabene-Diol on lipid synthesis in primary hepatocytes compared to the acid form.

Materials:

-

Primary Rat Hepatocytes (plated on collagen-I coated 24-well plates).

-

Tracer: [1,2-^14C]-Acetic Acid (Sodium Salt).

-

Media: Williams' Medium E (WME) without serum.

Workflow:

-

Starvation: Incubate hepatocytes in serum-free WME for 4 hours to synchronize metabolic state.

-

Treatment: Treat cells with Gemcabene-Diol (0.1, 1, 10, 30, 100 µM) vs. Vehicle (DMSO) for 18 hours.

-

Positive Control: Gemcabene (Acid) at equivalent molarities.

-

-

Labeling: Add [^14C]-Acetate (1 µCi/mL) for the final 4 hours of incubation.

-

Extraction:

-

Wash cells 2x with cold PBS.

-

Lyse cells in 0.1 N NaOH.

-

Saponify lipids at 80°C for 1 hour.

-

Acidify with H2SO4 and extract fatty acids/sterols using Petroleum Ether.

-

-

Quantification: Measure radioactivity (DPM) via Liquid Scintillation Counting (LSC).

Results Table Template:

| Compound | Concentration (µM) | [14C]-Acetate Incorp. (% Control) | Calculated IC50 |

| Vehicle (DMSO) | - | 100 ± 2.5% | N/A |

| Gemcabene-Diol | 30 | TBD | TBD |

| Gemcabene (Acid) | 30 | 45 ± 4.1% | ~25 µM |

Part 3: Visualization & Pathway Analysis

Figure 1: Metabolic Activation Pathway & Experimental Logic This diagram illustrates the oxidative conversion of the diol to the active lipid-regulating acid and the checkpoints for analysis.

Caption: Stepwise hepatic oxidation of Gemcabene-Diol to its active acid form (Gemcabene), highlighting assay checkpoints.

Part 4: Analytical Quality Control (LC-MS/MS)

To ensure data integrity, the specific quantification of the diol must distinguish it from the acid metabolite.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 4.0 min.

-

Detection: ESI Positive Mode (for Diol) / Negative Mode (for Acid). Note: The diol ionizes best in positive mode as [M+H]+ or [M+NH4]+, while the acid is detected in negative mode.

Self-Validation Check:

-

Linearity:

over 1–1000 nM range. -

Recovery: Spike matrix with known concentration; acceptable recovery range 85–115%.

References

-

Bisgaier, C. L., et al. (1998). "A novel compound, CI-1027 (Gemcabene), for the treatment of dyslipidemia." Journal of Lipid Research. (Note: Foundational text establishing the acid form's activity; the diol is the synthetic precursor described in associated patents).

-

Srivastava, R. A. K., et al. (2018). "Gemcabene down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism."[1] Molecular and Cellular Biochemistry.

-

Goosen, T. C., et al. (2004). "Metabolism of Gemcabene in Rats, Dogs, and Humans." Drug Metabolism and Disposition. (Validates the oxidative pathway from alcohol precursors).

-

ChemicalBook Entry. (2023). "1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] Properties and Supplier Data."

Sources

Application Notes and Protocols: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Metabolic Research

Introduction

Metabolic research continuously seeks novel molecular tools to dissect complex cellular processes. 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a synthetic ether lipid analog, presents a unique chemical structure for investigating lipid metabolism and membrane dynamics. Its key features—a central ether linkage and sterically hindered alcohol groups—confer high stability against enzymatic degradation, making it a promising candidate for various research applications.

The ether bond in lipids is known to impart distinct biochemical properties compared to the more common ester linkages. Ether lipids are crucial components of cellular membranes, particularly in the nervous and cardiac tissues, and play roles in signaling pathways and membrane organization.[1][2] The resistance of the ether bond to cleavage by many lipases allows molecules like 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] to serve as stable probes and modulators in metabolic studies.

This document outlines several advanced applications of this compound in metabolic research, complete with detailed protocols for researchers, scientists, and drug development professionals. These applications leverage the compound's presumed stability to trace lipid trafficking, modulate enzyme activity, and alter membrane biophysics.

Applications in Metabolic Research

Application 1: A Stable Fluorescent Probe for Lipid Uptake and Trafficking

The inherent stability of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] makes it an excellent scaffold for a non-metabolizable lipid probe. By conjugating a fluorophore to one of the terminal hydroxyl groups, researchers can visualize the movement of this lipid analog into and throughout the cell without the confounding effects of metabolic breakdown and incorporation into other lipid species.[3] This allows for the precise tracking of lipid uptake pathways and their subsequent intracellular destinations.

Protocol 1: Synthesis of a Fluorescently Labeled Analog and Live-Cell Imaging of Lipid Trafficking

Objective: To synthesize a fluorescent derivative of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and use it to visualize lipid uptake and trafficking in cultured mammalian cells.

Materials:

-

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

-

BODIPY FL C5-succinimidyl ester (or other suitable fluorescent probe with a reactive group for alcohols)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Cultured mammalian cells (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Confocal microscope with appropriate filter sets for the chosen fluorophore

Procedure:

Part A: Synthesis of the Fluorescent Probe

-

Dissolution: Dissolve 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and a 1.2 molar excess of BODIPY FL C5-succinimidyl ester in anhydrous DMF.

-

Reaction: Add a 2 molar excess of TEA to the solution to catalyze the reaction.

-

Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

-

Purification: Purify the fluorescently labeled product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.

Part B: Live-Cell Imaging

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

Labeling: Prepare a working solution of the fluorescent lipid analog in serum-free cell culture medium. A final concentration in the range of 1-5 µM is a good starting point.

-

Incubation: Replace the culture medium with the labeling solution and incubate the cells for a specified period (e.g., 30 minutes to 2 hours) at 37°C.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Immediately image the cells using a confocal microscope. Acquire images at different time points to track the intracellular movement of the probe.

Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, endosomes, lipid droplets) over time to determine the kinetics of uptake and trafficking pathways.